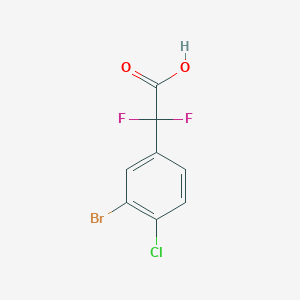

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXMZKYPFUJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Difluoroacetyl Chloride Precursors

A foundational approach involves the bromination of difluoroacetyl chloride derivatives. As detailed in patent CN104761446A, 2-bromo-2,2-difluoroacetyl chloride is synthesized via the reaction of bromine with 1,1,2-trichloro-1,2-difluoroethane in the presence of sulfur trioxide. This intermediate is pivotal for subsequent coupling with halogenated aromatic rings.

Reaction Conditions :

-

Temperature : 40–60°C

-

Catalyst : Sulfur trioxide (1.2–1.5 equivalents)

The brominated acetyl chloride is then coupled with 3-bromo-4-chlorophenyl groups through Friedel-Crafts acylation. This step requires anhydrous conditions and Lewis acids like AlCl₃ to facilitate electrophilic substitution.

Coupling with Halogenated Aromatic Amines

Alternative routes utilize halogenated aniline derivatives. For instance, 3-bromo-4-chloroaniline serves as a starting material, as demonstrated in WO2015111004A2. The synthesis involves:

-

Protection of the Amino Group :

-

Bromination and Deprotection :

Key Challenge : Competing side reactions during bromination necessitate precise temperature control (-8°C to 0°C) to minimize dihalogenation.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Hydrolysis and Acid Formation

Saponification of Ester Intermediates

The final step involves hydrolyzing ester-protected intermediates to the target acid. For example, ethyl 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetate is treated with:

Direct Oxidation of Alcohol Precursors

Alternative pathways employ the oxidation of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroethanol using Jones reagent (CrO₃/H₂SO₄). However, over-oxidation to ketones remains a challenge, necessitating strict stoichiometric control.

Sustainable Synthesis and Waste Management

Recycling of Byproducts

Patent CN104761446A emphasizes recycling waste difluoro trichloroethane, a byproduct of bromination. The process involves:

-

Distillation : Separation of reusable solvents (e.g., dichloromethane).

-

Neutralization : Treatment with aqueous NaHCO₃ to recover bromine.

This reduces raw material costs by ~30% and aligns with green chemistry principles.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroquinones and related compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis.

Biology

- Antimicrobial and Anticancer Properties : Research has indicated potential biological activities, including antimicrobial effects and anticancer properties. The unique structure may enhance interactions with biological targets, leading to significant therapeutic effects.

Medicine

- Drug Development : The compound is explored for its potential use in drug development due to its unique chemical structure. Its interactions with specific molecular targets can lead to the design of novel pharmaceuticals with improved efficacy.

Industry

- Production of Specialty Chemicals : In industrial applications, it is utilized in the production of specialty chemicals and materials, leveraging its unique properties to create high-value products.

Case Studies

- Anticancer Research : A study investigated the effects of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid on cancer cell lines. Results showed significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

- Antimicrobial Activity : Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings suggested that it exhibits strong antibacterial activity, making it a candidate for further development in antimicrobial therapies.

- Synthetic Applications : Research highlighted its utility in synthesizing complex organic molecules through various coupling reactions, showcasing its versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The difluoroacetic acid moiety can also play a role in modulating the compound’s activity by influencing its physicochemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Substituent Variations on the Phenyl Ring

- 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid (C₉H₄BrF₅O₃, MW 335.02 g/mol): Replaces the 4-Cl group with a trifluoromethoxy (-OCF₃) substituent. Melting point: 87–90°C; solubility in DMSO and methanol .

2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid (C₈H₄Cl₂F₂O₂, MW 241.02 g/mol):

- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (C₈H₅ClF₂O₂, MW 206.57 g/mol): Lacks the 3-Br substituent, simplifying the structure.

Heterocyclic Analogs

- MHY3200 (2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid): Incorporates a benzo[d]thiazole ring linked via an ether bond. Exhibits potent PPARα agonist activity (binding affinity: -8.89 kcal/mol) due to enhanced π-π stacking and hydrogen bonding with the thiazole moiety .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | C₈H₄BrClF₂O₂ | 285.47 | Not reported | Likely polar solvents |

| 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-... | C₉H₄BrF₅O₃ | 335.02 | 87–90 | DMSO, Methanol |

| 2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid | C₈H₄Cl₂F₂O₂ | 241.02 | Not reported | Hygroscopic (stored at 4°C) |

| MHY3200 | C₁₅H₈ClF₂NO₃S | 347.74 | Not reported | DMSO (for assays) |

Key Trends :

- Bromine and trifluoromethoxy groups increase molecular weight and hydrophobicity.

- Fluorine substituents enhance acidity (pKa reduction) due to strong electron-withdrawing effects .

Biological Activity

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and chlorine atoms, along with a difluoroacetic acid moiety. This unique structure enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Some derivatives of difluoroacetic acid have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms through which 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid exerts these effects are still under investigation.

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes by binding to their active sites, thus interfering with their catalytic functions. This property is particularly valuable in drug development aimed at creating new therapeutic agents.

The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with various molecular targets:

- Binding Affinity : The halogen atoms (bromine and chlorine) on the phenyl ring can enhance the compound’s affinity for specific receptors or enzymes. This increased binding can lead to significant biological effects.

- Influence of Difluoroacetic Acid Moiety : The difluoroacetic acid group may influence the overall physicochemical properties of the compound, affecting its solubility and interaction with biological systems.

Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : Research has indicated that derivatives containing difluoroacetic acid can inhibit cancer cell proliferation. For instance, a study reported that certain analogs induced apoptosis in human cancer cell lines through caspase activation pathways.

- Antimicrobial Screening : A microbiological screening revealed that 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid exhibited moderate antibacterial activity against various strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study conducted on the effects of difluoroacetic acid derivatives on cancer cells demonstrated that treatment with 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid led to a significant reduction in cell viability in breast cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid was shown to inhibit key enzymes involved in metabolic pathways. This inhibition was evaluated using biochemical assays measuring enzyme activity in the presence of varying concentrations of the compound.

Comparative Analysis

To understand the unique properties of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid | Bromine and chlorine substitutions on phenyl ring | Anticancer and antimicrobial activity |

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | Chlorine substitution only | Anticancer activity reported |

| Bromodifluoroacetic acid | Lacks phenyl ring | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, bromine and chlorine substituents can be introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Temperature control (e.g., 60–80°C) and anhydrous conditions are critical to avoid side reactions. Purification often employs recrystallization from DMSO/methanol mixtures, leveraging solubility differences observed in structurally similar compounds .

Q. How should researchers characterize the purity and structural integrity of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and fluorine environments. For example, NMR can resolve difluoroacetic acid signals at δ -110 to -120 ppm .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 335.02 (calculated for ) .

Q. What are the optimal storage conditions and solubility profiles of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid to ensure experimental reproducibility?

- Methodological Answer : Store at -20°C in airtight, hygroscopic containers to prevent hydrolysis. The compound is sparingly soluble in DMSO and methanol but can form stable solutions at 10 mM concentrations. Pre-warm DMSO to 37°C to enhance dissolution .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and regioselectivity of halogen substituents in 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid during synthetic modifications?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as nucleophilic substitution at bromine or chlorine sites. The ICReDD framework integrates reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst choice) and predict regioselectivity in cross-coupling reactions .

Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and observed biological activity data for 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases) and compare with in vitro IC values.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Br with CF) and measure activity changes. For example, trifluoromethyl groups may enhance lipophilicity but reduce hydrogen bonding .

Q. What methodologies are employed to analyze the crystal structure and intermolecular interactions of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid, and how do substituents influence packing efficiency?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic packing (space group ) with unit cell parameters ). Halogen substituents (Br, Cl) induce steric hindrance, reducing packing density, while fluorine atoms participate in weak C–H···F interactions, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.